![molecular formula C16H18ClNO2 B2463039 2-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]ethan-1-ol CAS No. 774192-30-2](/img/structure/B2463039.png)

2-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

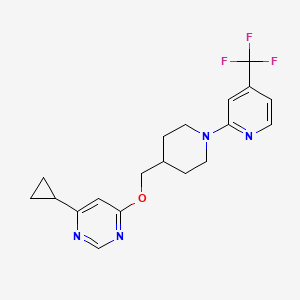

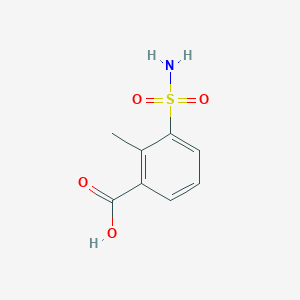

“2-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]ethan-1-ol” is a chemical compound with the CAS Number: 774192-30-2 . It has a molecular weight of 291.78 . The IUPAC name for this compound is 2-({3-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H18ClNO2/c17-16-7-2-1-5-14(16)12-20-15-6-3-4-13(10-15)11-18-8-9-19/h1-7,10,18-19H,8-9,11-12H2 . This code provides a way to encode the molecular structure using a standard textual notation.Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 49-50 degrees Celsius . It is stored at room temperature .Scientific Research Applications

- Anti-Allergic Agents : Researchers have explored the anti-allergic potential of this compound. Its unique structure may contribute to inhibiting allergic reactions or modulating immune responses .

- Fragment-Based Covalent Ligand Discovery : The electrophilic nature of this compound allows it to serve as a “scout” fragment in fragment-based drug discovery. It can be used alone or incorporated into bifunctional tools like electrophilic PROTAC® molecules for targeted protein degradation .

- Benzylic Position Reactions : The benzylic position (adjacent to the benzene ring) is crucial for various reactions. For instance:

- Free Radical Bromination : The benzylic hydrogen can be replaced by a bromine atom using N-bromosuccinimide (NBS) in free radical bromination reactions .

- SN1 and SN2 Reactions : Depending on the specific benzylic halide, it can undergo either SN1 (resonance-stabilized carbocation) or SN2 (primary benzylic halides) reactions .

- Electrophilic Aromatic Substitution : Unlike typical electrophilic aromatic substitution, the benzylic position favors SN1 or SN2 pathways due to resonance stabilization .

- PROTAC® Molecules : The compound’s electrophilic character makes it suitable for PROTAC® design. PROTACs recruit E3 ligases to degrade specific proteins, offering a novel approach for therapeutic intervention .

Medicinal Chemistry and Drug Development

Organic Synthesis and Chemical Reactions

Chemical Biology and Targeted Protein Degradation

Chemoinformatics and Database Creation

Mechanism of Action

Mode of Action

Based on its structure, it may interact with its targets through a combination of hydrophobic interactions and hydrogen bonding . The presence of the methoxy group and the amino group suggests potential for both donor and acceptor interactions in hydrogen bonding .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been shown to influence various pathways, including those involved in signal transduction and metabolic processes .

Pharmacokinetics

The presence of polar groups (such as the hydroxyl and amino groups) and nonpolar groups (such as the aromatic rings) suggests that it may have a balance of hydrophilic and lipophilic properties, which could influence its absorption and distribution .

Result of Action

Based on its structure, it may have potential effects on cellular signaling or metabolic processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, changes in pH could affect the compound’s ionization state, potentially influencing its interactions with targets .

properties

IUPAC Name |

2-[[3-[(2-chlorophenyl)methoxy]phenyl]methylamino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO2/c17-16-7-2-1-5-14(16)12-20-15-6-3-4-13(10-15)11-18-8-9-19/h1-7,10,18-19H,8-9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYKKFJNKCCMSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=CC(=C2)CNCCO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine hydrochloride](/img/structure/B2462962.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole](/img/structure/B2462965.png)

![N-allyl-2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2462966.png)

![1-(2-fluorophenyl)-N-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2462970.png)

![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2462971.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{3-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2462974.png)

![8-(3,4-dimethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2462978.png)